molecular formula C23H24N2O3 B7704979 N-((3,4-dimethylphenyl)(pyridin-3-yl)methyl)-3,5-dimethoxybenzamide

N-((3,4-dimethylphenyl)(pyridin-3-yl)methyl)-3,5-dimethoxybenzamide

Cat. No. B7704979
M. Wt: 376.4 g/mol
InChI Key: QYWQGGCQTBPYEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((3,4-dimethylphenyl)(pyridin-3-yl)methyl)-3,5-dimethoxybenzamide, also known as DMPM, is a chemical compound that has been studied extensively for its potential therapeutic applications. DMPM belongs to the class of benzamides, which are known to exhibit a wide range of biological activities.

Scientific Research Applications

N-((3,4-dimethylphenyl)(pyridin-3-yl)methyl)-3,5-dimethoxybenzamide has been studied for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to exhibit anti-tumor activity in various cancer cell lines, including breast, lung, and colon cancer. N-((3,4-dimethylphenyl)(pyridin-3-yl)methyl)-3,5-dimethoxybenzamide has also been studied for its potential use as a radioprotective agent, as it has been shown to protect cells from radiation-induced damage.

Mechanism of Action

The mechanism of action of N-((3,4-dimethylphenyl)(pyridin-3-yl)methyl)-3,5-dimethoxybenzamide is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell proliferation. N-((3,4-dimethylphenyl)(pyridin-3-yl)methyl)-3,5-dimethoxybenzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-((3,4-dimethylphenyl)(pyridin-3-yl)methyl)-3,5-dimethoxybenzamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including topoisomerase II and protein kinase C. N-((3,4-dimethylphenyl)(pyridin-3-yl)methyl)-3,5-dimethoxybenzamide has also been shown to modulate the expression of various genes involved in cell proliferation and apoptosis.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-((3,4-dimethylphenyl)(pyridin-3-yl)methyl)-3,5-dimethoxybenzamide for lab experiments is its ability to selectively target cancer cells, while sparing normal cells. This makes it a potentially effective anticancer agent with fewer side effects than traditional chemotherapy drugs. However, N-((3,4-dimethylphenyl)(pyridin-3-yl)methyl)-3,5-dimethoxybenzamide has also been shown to exhibit cytotoxicity at high concentrations, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for research on N-((3,4-dimethylphenyl)(pyridin-3-yl)methyl)-3,5-dimethoxybenzamide. One area of interest is the development of more efficient synthesis methods for N-((3,4-dimethylphenyl)(pyridin-3-yl)methyl)-3,5-dimethoxybenzamide. Another area of research is the investigation of N-((3,4-dimethylphenyl)(pyridin-3-yl)methyl)-3,5-dimethoxybenzamide's potential use in combination with other anticancer agents to enhance its therapeutic efficacy. Additionally, further studies are needed to fully elucidate the mechanism of action of N-((3,4-dimethylphenyl)(pyridin-3-yl)methyl)-3,5-dimethoxybenzamide and its potential use as a radioprotective agent.

Synthesis Methods

N-((3,4-dimethylphenyl)(pyridin-3-yl)methyl)-3,5-dimethoxybenzamide can be synthesized using a multi-step process that involves the reaction of 3,4-dimethylbenzaldehyde with pyridine-3-carbaldehyde, followed by the reduction of the resulting Schiff base with sodium borohydride. The final step involves the reaction of the resulting amine with 3,5-dimethoxybenzoyl chloride to yield N-((3,4-dimethylphenyl)(pyridin-3-yl)methyl)-3,5-dimethoxybenzamide.

properties

IUPAC Name

N-[(3,4-dimethylphenyl)-pyridin-3-ylmethyl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O3/c1-15-7-8-17(10-16(15)2)22(18-6-5-9-24-14-18)25-23(26)19-11-20(27-3)13-21(12-19)28-4/h5-14,22H,1-4H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYWQGGCQTBPYEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C2=CN=CC=C2)NC(=O)C3=CC(=CC(=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.